(2R)-2-formamido-4-(methylsulfanyl)butanoic acid
Description
(2R)-2-Formamido-4-(methylsulfanyl)butanoic acid (CAS 4289-98-9), also known as N-Formyl-L-methionine, is a formylated derivative of the essential amino acid L-methionine. Its molecular formula is C₆H₁₁NO₃S (molecular weight: 177.22 g/mol) . This compound plays a critical role in prokaryotic protein synthesis as the initiator amino acid, where the formyl group facilitates ribosomal binding . The stereochemistry at the C2 position (R-configuration) and the methylsulfanyl group at C4 are key to its biochemical interactions, particularly in metabolic pathways involving methionine derivatives .
Crystallographic studies (e.g., SHELX software ) and hydrogen-bonding analyses (e.g., graph set theory ) have been employed to characterize its structure. The compound forms hydrogen-bonded dimers in crystalline states, similar to other amino acid derivatives .
Properties
IUPAC Name |
(2R)-2-formamido-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUSHNKNPOHWEZ-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-formamido-4-(methylsulfanyl)butanoic acid typically involves the reaction of a suitable precursor with formamide and a methylsulfanyl reagent under controlled conditions. One common method involves the use of a protected amino acid derivative, which is then deprotected and reacted with formamide and a methylsulfanyl compound to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-formamido-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The formamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that (2R)-2-formamido-4-(methylsulfanyl)butanoic acid exhibits several biological activities, making it a candidate for further investigation in medicinal chemistry:
- Anti-inflammatory Properties :
- Antimicrobial Activity :
-
Analgesic Effects :
- Due to its structural similarities to known analgesics, it is being studied for pain relief applications.
Case Studies and Research Findings
Several studies have explored the efficacy and applications of this compound:
Potential Applications in Drug Development
Given its promising biological activities, this compound has several potential applications in drug development:
- Lead Compound for New Pharmaceuticals : Its anti-inflammatory and analgesic properties position it as a lead compound for developing new therapeutic agents targeting pain and inflammation.
- Antimicrobial Agent : The compound's effectiveness against resistant bacterial strains could lead to novel treatments for infections that are currently difficult to manage.
- Research Tool : As a model compound, it can be utilized in studies aimed at understanding the mechanisms of action of similar molecules.
Mechanism of Action
The mechanism of action of (2R)-2-formamido-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Classification by Substituent Type
The following table compares N-Formyl-L-methionine with structurally related compounds based on substitutions at the amino group (C2) and modifications to the methylsulfanyl group (C4):
Key Structural and Functional Differences
Substituent Effects on Bioactivity
- Formamido Group (Target Compound) : The formyl group enhances ribosomal binding in prokaryotes but is absent in eukaryotic systems, making it a selective target for antibiotics .
- Acetamido Group (N-Acetyl-DL-methionine) : Acetylation increases metabolic stability compared to the parent methionine, used in studies of acetyltransferase activity .
Steric and Electronic Modifications
- Tosylamido Group : The bulky p-toluenesulfonyl group disrupts hydrogen-bonding networks, altering crystal packing compared to the formamido derivative .
- Methoxybenzamido Group : The electron-donating methoxy group may influence electronic interactions with enzyme active sites, as seen in carboxamide derivative studies .
Metabolic Pathway Relevance
- The enzyme 4-methylthio-2-oxobutanoate reductase (EC 1.1.1.428) catalyzes the interconversion between (2R)-2-hydroxy-4-(methylsulfanyl)butanoate and its keto form, highlighting the metabolic versatility of methylsulfanyl-containing compounds .
- N-Formyl-L-methionine is metabolically distinct from N-Acetyl-DL-methionine , which participates in acetylation-deacetylation cycles .
Crystallographic and Physicochemical Properties
Biological Activity
(2R)-2-formamido-4-(methylsulfanyl)butanoic acid, also known as N-formyl-L-methionine, is an amino acid derivative that plays a significant role in various biological processes. This compound is notable for its structural features, including a formamido group and a methylsulfanyl moiety, which contribute to its unique biological activities. This article explores the biological activity of this compound, including its metabolic pathways, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H11NO3S
- Molecular Weight : 177.22 g/mol
- CAS Number : 4289-98-9
- SMILES : CSCCC@HC(O)=O
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in relation to its role as a precursor in methionine metabolism and its potential effects on cellular processes.
1. Metabolism and Biochemical Pathways
Research indicates that this compound is involved in the synthesis of L-methionine through the conversion of 5'-deoxy-5'-methylthioadenosine (MTA) in liver tissues. This pathway highlights its significance as a metabolic intermediate that can influence methionine levels in biological systems .
2. Cellular Effects
Studies have shown that this compound can induce apoptosis in certain cell lines, such as murine lymphoid cells. The compound's ability to modulate cell survival pathways suggests potential applications in cancer therapy .
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
Case Study 1: Apoptosis Induction
A study published in Cell Death & Disease demonstrated that methional, a derivative of 2-oxo-4-methylthiobutanoic acid, shows potent apoptotic activity in BAF3 murine lymphoid cells. This suggests that compounds related to this compound may possess similar properties .
Case Study 2: Methionine Synthesis
Research involving chicks indicated that this compound is synthesized from MTA and serves as a precursor for L-methionine. This metabolic pathway is crucial for understanding how dietary sources of methionine can influence growth and development in avian species .
Data Table: Biological Activities and Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
